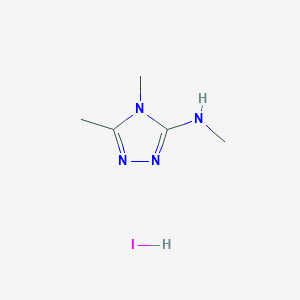

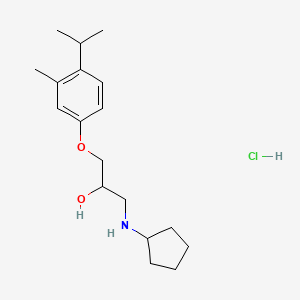

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

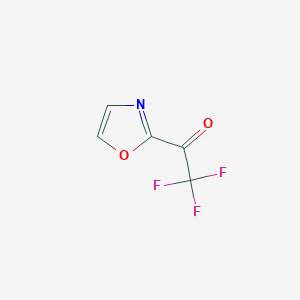

“N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide” is a chemical compound that falls under the category of 1,2,4-triazole-containing scaffolds . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide”, often involves the use of 3-amino-1,2,4-triazole . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

1,2,4-Triazoles, including “N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide”, are heterocyclic compounds containing three nitrogen atoms in a five-membered ring . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

1,2,4-Triazoles are involved in a variety of chemical reactions. For instance, they interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates, which using microwave-assisted heating under controlled conditions to produce 3-amino-1,2,4-triazoles .科学的研究の応用

Mass Spectrometry Analysis

Charge Derivatization for MALDI-TOF MS : A study demonstrated the use of isotopically coded reagents to derivatize low molecular weight molecules containing primary or secondary amine functional groups for MALDI-TOF MS analysis. This method significantly improves the sensitivity and allows the quantification of small molecules by MALDI-TOF MS, facilitating the analysis of small amine molecules without sample cleanup (Lee, Chen, & Gebler, 2004).

Synthesis Methodologies

Copper(I) Mediated Cycloaddition : Research into cycloaddition reactions mediated by copper(I) species and electrophilic triiodide ions has shown effective synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles. This method requires an amine additive for full conversion, demonstrating a novel approach to synthesizing triazole compounds (Brotherton, Clark, & Zhu, 2012).

Material Sciences

Corrosion Inhibition : Triazole Schiff bases have been investigated as corrosion inhibitors on mild steel in acidic media. The study found that the inhibition efficiency increases with the concentration of inhibitors and correlates with their molecular structure, offering insights into designing effective corrosion inhibitors (Chaitra, Mohana, & Tandon, 2015).

Membrane Technology : A novel triamine monomer was synthesized and utilized in preparing thin-film composite reverse osmosis membranes. These membranes showed improved flux and slight decrease in rejection with increased monomer concentration, demonstrating the potential for enhanced water treatment technologies (Wang, Li, Zhang, & Zhang, 2010).

作用機序

Target of Action

It’s worth noting that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

1,2,4-triazoles, in general, are known to interact with their targets through hydrogen-bonding and dipole interactions .

Biochemical Pathways

1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Result of Action

1,2,4-triazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer effects .

特性

IUPAC Name |

N,4,5-trimethyl-1,2,4-triazol-3-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.HI/c1-4-7-8-5(6-2)9(4)3;/h1-3H3,(H,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMMGRACVXJDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)NC.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)

![2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2940235.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2940240.png)

![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B2940247.png)